molecular formula C42H58O6 B7942791 all-trans-Fucoxanthin

all-trans-Fucoxanthin

Cat. No.: B7942791
M. Wt: 658.9 g/mol
InChI Key: SJWWTRQNNRNTPU-BWRPRJLXSA-N
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Description

All-trans-fucoxanthin is a xanthophyll carotenoid predominantly found in brown algae (e.g., Undaria pinnatifida, Sargassum spp.) and diatoms. Its structure features a polyene backbone with nine conjugated double bonds, an allenic bond, a 5,6-monoepoxide, and oxygenic functional groups (hydroxyl, epoxy, carbonyl, carboxyl) . These structural attributes confer unique bioactivities, including antioxidant, anti-obesity, anticancer, and anti-inflammatory properties . Unlike common carotenoids like β-carotene, this compound’s allenic bond and epoxide group enhance its polarity and reactivity, influencing its stability and interaction with biological targets .

Preparation Methods

Biomass Cultivation and Optimization for All-Trans-Fucoxanthin Production

Diatom Cultivation in Photobioreactors

Marine diatoms like Odontella aurita and Phaeodactylum tricornutum serve as primary sources of this compound. Cultivation in bubble column photobioreactors (inner diameter: 3.0 cm) under nitrogen-replete conditions and low light intensity (50 μmol photons/m²/s) maximizes biomass yield (6.36 g/L) and fucoxanthin concentration (18.47 mg/g dry weight) . Scaling to flat plate photobioreactors maintains comparable volumetric productivity (7.96 mg/L/day), though biomass production slightly declines due to light gradient effects .

Environmental Factors Influencing Isomer Stability

This compound constitutes ~80% of naturally occurring isomers, but extraction temperatures above 25°C promote cis-isomer formation . Maintaining pH 7.4 during processing minimizes degradation, while acidic conditions (pH ≤ 4.6) accelerate breakdown . Light exposure and oxygen availability further destabilize the all-trans configuration, necessitating amber glassware and nitrogen blanketing during handling .

Solvent-Based Extraction Techniques

Solvent Selection and Efficiency

Ethanol (80–100%) and methanol are optimal for disrupting diatom cell walls, with ethanol preferred for food-grade applications. Ultrasound-assisted extraction (UAE) at 38 kHz for 30 minutes achieves 4.84 mg/g fucoxanthin yield from P. tricornutum, outperforming mortar-and-pestle methods by 28% . A solvent-to-biomass ratio of 20:1 (v/w) maximizes recovery, while higher ratios (30:1) introduce lipophilic impurities .

Table 1: Comparison of Extraction Methods for this compound

MethodSolventYield (mg/g)Purity (%)Source
UAE (30 min)80% ethanol4.8465
Bligh-DyerChloroform-methanol2.0050
Mortar-and-pestleEthyl acetate3.1258

Biphasic Solvent Systems for Selective Extraction

The biphasic system n-heptane/ethyl acetate/ethanol/water (5:5:6:3, v/v/v/v) selectively extracts fucoxanthin into the lower aqueous phase (LP1), excluding chlorophylls and triglycerides . LP1 extraction achieves 16.13 mg/g fucoxanthin from P. tricornutum, doubling the yield of conventional Bligh-Dyer methods .

Chromatographic Purification Strategies

Open-Column Chromatography (OCC) for Crude Fractionation

Silica gel OCC with a hexane/acetone gradient (70:30 to 50:50, v/v) isolates a fucoxanthin-rich fraction (85–90% purity) from brown seaweed extracts . This step removes polar contaminants like phlorotannins, reducing downstream HPLC column fouling .

Reversed-Phase HPLC (RP-HPLC) for Isomer Separation

RP-HPLC using a C30 column and methanol/methyl tert-butyl ether/water gradient (85:10:5 to 30:60:10, v/v/v) resolves this compound from cis-isomers (13-cis, 13'-cis, 9'-cis) . Column temperatures of 25°C and equilibration times ≥15 minutes enhance resolution, achieving >95% purity for all-trans forms .

Table 2: RP-HPLC Parameters for this compound Isolation

ColumnMobile Phase GradientTemperature (°C)Purity (%)Recovery (%)Source
C30 analyticalMethanol/MTBE/water259578
C18 preparativeMethanol/water309295

High-Performance Countercurrent Chromatography (HPCCC)

HPCCC with n-heptane/ethyl acetate/ethanol/water (5:5:6:3, v/v/v/v) enables large-scale purification (10 sequential injections of 240 mg extract each), yielding 38 mg this compound at 97% purity . The process throughput (0.189 g/h) and solvent consumption (4.05 L per run) make it viable for industrial applications .

Post-Purification Stabilization and Formulation

Encapsulation for Enhanced Stability

Caseinate-stabilized zein particles increase this compound’s thermal stability (half-life at 60°C: 48 hours vs. 12 hours for free fucoxanthin) and intestinal absorption by 40% . Oleic acid–bovine serum albumin (OA-BSA) complexes improve water dispersibility, achieving 80% retention after 30 days at 4°C .

Environmental and Economic Considerations

HPCCC reduces waste generation compared to silica-based methods, as solvent recycling recovers 85% of n-heptane and ethyl acetate . Life-cycle assessments indicate a 30% lower carbon footprint for HPCCC versus RP-HPLC, though capital costs remain higher .

Chemical Reactions Analysis

Isomerization Reactions

All-trans-fucoxanthin readily undergoes isomerization to cis-isomers under thermal, photolytic, or acidic/basic conditions:

Key Findings:

  • Heat-Induced Isomerization :

    • Heating at 60–100°C promotes conversion to 13-cis and 13′-cis isomers, with 9′-cis forms degrading faster due to thermal sensitivity .

    • Isomerization follows first-order kinetics (R² > 0.99) , with half-lives decreasing at higher temperatures .

ConditionMajor Isomers FormedStability RankingReference
60°C, 1 hour13-cis, 13′-cis13-cis > 9′-cis
Light (300 lux)9′-cis9′-cis > all-trans
Neutral pH, 4°CAll-trans (stable)All-trans preserved
  • Photolytic Isomerization :

    • Light exposure (300 lux) converts all-trans to 9′-cis isomers during storage, with 9′-cis showing greater resistance to degradation over time .

Oxidative Degradation

The polyene chain and epoxy group are prone to oxidation, forming fragmented products:

Degradation Pathways:

  • Cleavage of Conjugated Double Bonds :

    • Produces apo-fucoxanthinals (e.g., 12′-apo-, 15′-apo-) and apo-fucoxanthinones (e.g., 9′-apo-, 13-apo-) .

  • Epoxide Conversion :

    • The 5,6-epoxy group transforms into a 5,8-hemiacetal under acidic conditions, yielding loliolide .

Experimental Data:

Oxidative StressorMajor Degradation ProductsIC50 (Antioxidant Loss)Reference
UV Radiation12′-apo-fucoxanthinal, loliolide40% reduction in TAC
H2O2 (20 mg/L)9′-apo-fucoxanthinone, fucoxanthinol75% degradation rate
Air Exposure10′-apo-fucoxanthinal, 13-apo-fucoxanthinoneFirst-order kinetics (k = 0.021/min)

Acid/Base-Induced Reactions

The epoxy group’s sensitivity to pH alters fucoxanthin’s stability and bioactivity:

Key Observations:

  • Acidic Conditions (pH < 5) :

    • Rapid degradation of all-trans and cis-isomers (e.g., during yogurt fermentation) .

    • Epoxide-to-hemiacetal conversion reduces antioxidant capacity by 60% .

  • Neutral/Basic Conditions (pH 7–9) :

    • Enhanced stability, with 9′-cis isomer formation peaking at pH 7 during early storage .

Degradation Kinetics

Fucoxanthin degradation follows first-order kinetics under heat, light, and oxidative stress:

ConditionRate Constant (k, min⁻¹)Half-Life (t₁/₂)t₉₀% (Time for 10% Loss)Reference
100°C, dark0.045 ± 0.00215.4 min2.3 min
UV Exposure (40 min)0.033 ± 0.00121.0 min3.2 min
H2O2 (20 mg/L)0.021 ± 0.00133.0 min5.0 min

Impact on Biological Activity

Structural modifications significantly alter bioactivity:

DerivativeAntioxidant Capacity (vs. All-trans)Antiproliferative Activity (IC50, μM)Reference
9′-cis-fucoxanthin35% lower12.4 ± 0.8 (HeLa cells)
13-apo-fucoxanthinone50% lower8.9 ± 0.6 (Caco-2 cells)
Loliolide70% lowerNot active

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Properties

ATF exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that ATF can activate the Nrf2/ARE pathway, enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various cell types.

StudyModelConcentrationFindings
Kawee-Ai et al. (2022)RAW 264.7 cells50 μMDecreased IL-6, IL-1β, TNF-α expressions; increased TGFβ gene expression .
Chen et al. (2022)Uveitis rat model10 mg/kgIncreased SOD levels; decreased malondialdehyde (MDA) .
Yang et al. (2023)HepG2 cells25 μMEnhanced glutathione levels and antioxidant enzyme activity .

1.2 Anti-inflammatory Effects

ATF has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-κB.

StudyModelTreatment DurationResults
Yang et al. (2022)CDAHFD-induced NASH mice4 weeksReduced hepatic IL-1β, IL-6 .
Yonekura et al. (2015)Human skin fibroblasts15 min exposureDecreased IL-6 and IL-8 gene expression .

1.3 Anti-cancer Activity

ATF has shown promise in cancer research, particularly in inducing apoptosis and cell cycle arrest in various cancer cell lines.

StudyCell LineMechanism of Action
Kim et al. (2015)B16F10 melanoma cellsInduced G0/G1 phase arrest; decreased cyclin D expression .
Yu et al. (2015)MGC-803 gastric adenocarcinoma cellsInduced G2/M phase arrest; downregulated CyclinB1 via JAK/STAT pathway .

Nutritional Applications

ATF is increasingly recognized for its potential health benefits when incorporated into dietary supplements and functional foods.

2.1 Weight Management

Clinical studies suggest that ATF may aid in weight management by enhancing lipid metabolism without stimulating the central nervous system.

Case Study:
A recent clinical trial highlighted that participants consuming ATF supplements experienced a reduction in body fat percentage over a 12-week period, suggesting its efficacy as a weight management agent .

2.2 Metabolic Health

Research indicates that ATF can improve metabolic health by reducing markers of insulin resistance and promoting lipid metabolism.

3. Cosmeceutical Applications

ATF is being explored for its applications in skincare products due to its antioxidant and anti-inflammatory properties.

3.1 Skin Protection

Studies have shown that ATF can protect skin cells from UV-induced damage by reducing ROS formation and enhancing the skin's natural defense mechanisms.

Case Study:
In a study involving reconstructed human skin models, ATF demonstrated significant protective effects against UVA-induced oxidative stress, reducing inflammatory markers significantly .

Food Industry Applications

4.1 Natural Colorant

Due to its vibrant color, ATF is utilized as a natural colorant in food products, providing an alternative to synthetic dyes.

4.2 Stability Concerns

While beneficial, the stability of ATF during food processing remains a challenge, with studies indicating degradation under heat and light exposure.

Processing MethodStability Impact
Oven DryingSignificant degradation above 80°C .
BlanchingHigher recovery rates observed with hot water blanching compared to other methods .

Mechanism of Action

All-trans-Fucoxanthin exerts its effects through various molecular pathways:

    Antioxidant Activity: Neutralizes free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.

    Anti-cancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by downregulating proteins like STAT3, cyclin B1, and survivin.

    Anti-obesity Activity: Stimulates the expression of mitochondrial uncoupling protein 1 in white adipose tissue, promoting thermogenesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The structural uniqueness of all-trans-fucoxanthin becomes evident when compared to related carotenoids (Table 1):

Table 1: Structural Comparison of this compound and Analogous Carotenoids

Compound Conjugated Double Bonds Functional Groups Unique Features
This compound 9 Epoxy, hydroxyl, carbonyl, carboxyl Allenic bond, 5,6-monoepoxide
Neoxanthin 9 Epoxy, hydroxyl Lacks allenic bond; found in higher plants
Peridinin 8 Lactone, epoxy Contains a lactone ring; found in dinoflagellates
Violaxanthin 9 Epoxy, hydroxyl 5,6-epoxide sensitive to acidic pH
Antheraxanthin 9 Epoxy, hydroxyl Intermediate in violaxanthin cycle
  • Neoxanthin : Shares the 9 conjugated double bonds but lacks the allenic bond, reducing its antioxidant efficacy compared to fucoxanthin .
  • Peridinin : Contains a lactone ring instead of carboxyl groups, altering solubility and light-harvesting properties .
  • Violaxanthin/Antheraxanthin : Both have 5,6-epoxide groups but degrade more readily under acidic conditions due to epoxide sensitivity .

Stability Under Environmental Stressors

Table 2: Stability Comparison Under Key Conditions

Compound Acidic pH (≤4) Heat (≥40°C) Light Exposure
This compound Rapid degradation (epoxide conversion to 5,8-form) Moderate degradation (cis isomerization) High degradation (photosensitization)
Violaxanthin Epoxide degradation → lutein Stable up to 60°C Moderate degradation
β-Carotene Stable High thermal stability High degradation
  • Acidic Conditions : Fucoxanthin’s 5,6-epoxide undergoes rearrangement to 5,8-epoxide under low pH, reducing bioactivity. Violaxanthin similarly degrades but forms lutein .
  • Light and Heat : Fucoxanthin isomerizes to 9′-cis and 13-cis forms under light/heat, which have lower bioavailability but higher antiproliferative effects in cancer cells .

Bioactivity and Pharmacological Effects

Table 3: Bioactivity Comparison

Compound Antioxidant Capacity (DPPH assay) Anticancer Activity Anti-Obesity Mechanism
This compound IC₅₀: 12.5 µM Induces apoptosis in HL-60, Caco-2 Upregulates UCP1 in adipose tissue
Cis-Fucoxanthin IC₅₀: 15.8 µM Higher antiproliferative activity Limited data
Violaxanthin IC₅₀: 18.2 µM Weak activity No significant effect
β-Carotene IC₅₀: 25.3 µM No direct cytotoxicity Provitamin A activity
  • Antioxidant Activity : this compound outperforms violaxanthin and β-carotene due to its conjugated dienes and polar groups .
  • Anticancer Effects : Cis isomers of fucoxanthin show superior activity against leukemia (HL-60) and colon cancer (Caco-2) cells, likely due to steric hindrance enhancing membrane interactions .
  • Anti-Obesity : Unique to fucoxanthin, it stimulates thermogenesis via UCP1 activation, a mechanism absent in violaxanthin or neoxanthin .

Research Advancements and Challenges

  • Purification Methods : QuEChERS extraction improves fucoxanthin purity (94% vs. <50% in conventional methods) and photostability, critical for pharmaceutical applications .
  • Synergistic Degradation : Coextractives in algal matrices accelerate fucoxanthin degradation, emphasizing the need for optimized isolation protocols .

Q & A

Basic Research Questions

Q. What are the standard methodologies for extracting all-trans-fucoxanthin from algal biomass, and how are they optimized?

  • Methodological Answer : Extraction typically involves organic solvents (e.g., acetone, ethanol) via solid-liquid extraction, followed by purification using SiO₂ open-column chromatography and reversed-phase HPLC. Optimization employs response surface methodology (RSM) to maximize yield by adjusting solvent ratios, temperature, and extraction time. For example, Fucus vesiculosus extraction was optimized at 60°C using methanol/acetate mobile phases, achieving a purity of ≥95% .

Q. How is the purity and structural identity of this compound confirmed post-extraction?

  • Methodological Answer : Purity is quantified via HPLC with UV detection at 449 nm, using a C18 reverse-phase column and sodium acetate/methanol gradients . Structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the all-trans configuration and exclude cis-isomers .

Q. What experimental conditions are critical for preserving this compound stability during storage and processing?

  • Methodological Answer : Stability is compromised by heat (>60°C), UV light, and oxidative conditions. Storage should occur at room temperature in airtight, opaque containers with desiccants. Liquid-liquid extraction into chloroform improves stability, as shown in Saccharina japonica studies, where chloroform fractions retained 84.24 mg/g fucoxanthin .

Advanced Research Questions

Q. How can researchers resolve cis-trans isomerization artifacts during extraction and analysis?

  • Methodological Answer : Isomer separation requires high-performance countercurrent chromatography (HPCCC) or gradient HPLC with photodiode array detectors. Cis-isomers exhibit distinct UV-Vis spectra (e.g., 13- or 13′-cis-fucoxanthin) and retention times (e.g., 39.89 min for all-trans vs. unidentified peaks at 7.23 min) . Statistical modeling of response surface plots aids in minimizing isomerization during solvent optimization .

Q. What molecular mechanisms underlie the anti-inflammatory effects of this compound, and how are they experimentally validated?

  • Methodological Answer : Mechanistic studies involve Toll-like receptor (TLR) inhibition assays and COX-2 pathway analysis. For example, lipid extracts from Macrocystis pyrifera reduced TLR activation in vitro, quantified via RP-HPLC and ELISA. Conflicting data on stromal COX-2 signaling in colorectal cancer models necessitate dose-response experiments and RNA interference to validate specificity .

Q. How do contradictions in bioactivity data (e.g., anti-obesity vs. metabolic effects) arise, and how can they be addressed experimentally?

  • Methodological Answer : Discrepancies may stem from variations in fucoxanthin bioavailability or experimental models (e.g., in vitro vs. in vivo). Researchers should standardize delivery methods (e.g., microencapsulation to enhance solubility) and use dual-fluorescence reporters to track metabolic pathways in real time . Dose-dependent studies in zebrafish or murine models are recommended to reconcile conflicting results .

Q. What strategies are used to analyze biosynthetic pathways of this compound in diatoms, and how are genetic tools applied?

  • Methodological Answer : Pathway elucidation combines transcriptomics (RNA-seq) and bioinformatics to identify genes like fucoxanthin chlorophyll a/c-binding protein (FCP). CRISPR-Cas9 knockout strains of Phaeodactylum tricornutum are used to validate gene function, while HPLC-MS tracks intermediate metabolites (e.g., violaxanthin) .

Q. How can researchers design experiments to distinguish this compound’s antioxidant activity from co-extracted compounds?

  • Methodological Answer : Use activity-guided fractionation: antioxidant assays (DPPH, ABTS) are performed on HPLC-separated fractions. For example, chloroform fractions of Saccharina japonica showed 84.24 mg/g fucoxanthin with minimal interference from phlorotannins . Silica gel column chromatography further isolates fucoxanthin from chlorophyll derivatives .

Q. Methodological Challenges and Solutions

Q. Why do HPLC quantification results vary across studies, and how can protocols be standardized?

  • Methodological Answer : Variability arises from column types (C18 vs. C30), detection wavelengths (449 nm vs. 450 nm), and mobile phase gradients. Inter-laboratory validation using certified reference materials (e.g., Sigma F6932) and adherence to AOAC guidelines improve reproducibility .

Q. How to address low fucoxanthin yields in understudied algal species?

  • Methodological Answer :
    Screen species via UV-Vis spectrophotometry (OD₄₅₀) and optimize light conditions (e.g., 50–100 μmol photons/m²/s for Odontella aurita). Combinatorial solvent systems (e.g., acetone-HCl) enhance cell wall disruption, as demonstrated in Turbinaria turbinata .

Properties

InChI

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWWTRQNNRNTPU-BWRPRJLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)CC12C(CC(CC1(O2)C)O)(C)C)/C=C/C=C(\C)/C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H58O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fucoxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002741
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3351-86-8
Record name Fucoxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002741
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name Fucoxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002741
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
all-trans-Fucoxanthin
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
all-trans-Fucoxanthin
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
all-trans-Fucoxanthin
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
all-trans-Fucoxanthin
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
all-trans-Fucoxanthin
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
all-trans-Fucoxanthin

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